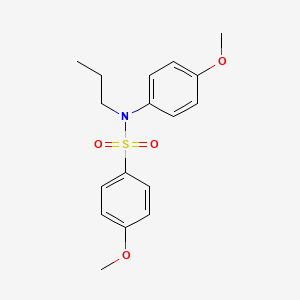
Methyl 2-methyl-3-(4-methylbenzene-1-sulfonyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-methyl-3-(4-methylbenzene-1-sulfonyl)propanoate is an organic compound that belongs to the class of sulfonyl esters It is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to a propanoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-3-(4-methylbenzene-1-sulfonyl)propanoate typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of toluene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form an acylated intermediate.
Sulfonation: The acylated intermediate is then subjected to sulfonation using a sulfonyl chloride reagent, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine.
Esterification: Finally, the sulfonated intermediate undergoes esterification with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Methyl 2-methyl-3-(4-methylbenzene-1-sulfonyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Corresponding sulfonamide or sulfonothioester derivatives.
科学的研究の応用
Methyl 2-methyl-3-(4-methylbenzene-1-sulfonyl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of Methyl 2-methyl-3-(4-methylbenzene-1-sulfonyl)propanoate involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect their function. The ester group can undergo hydrolysis to release the active sulfonyl moiety, which can then interact with its targets.
類似化合物との比較
Similar Compounds
Methyl p-tolyl sulfone: Similar structure but lacks the ester group.
Methyl 4-tolyl sulfone: Similar structure but with different substitution patterns on the benzene ring.
p-Toluenesulfonyl chloride: Precursor in the synthesis of Methyl 2-methyl-3-(4-methylbenzene-1-sulfonyl)propanoate.
Uniqueness
This compound is unique due to the presence of both sulfonyl and ester functional groups, which confer distinct chemical reactivity and potential applications. The combination of these groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial contexts.
特性
CAS番号 |
92723-58-5 |
|---|---|
分子式 |
C12H16O4S |
分子量 |
256.32 g/mol |
IUPAC名 |
methyl 2-methyl-3-(4-methylphenyl)sulfonylpropanoate |
InChI |
InChI=1S/C12H16O4S/c1-9-4-6-11(7-5-9)17(14,15)8-10(2)12(13)16-3/h4-7,10H,8H2,1-3H3 |
InChIキー |
ABJISGAJTYFARS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


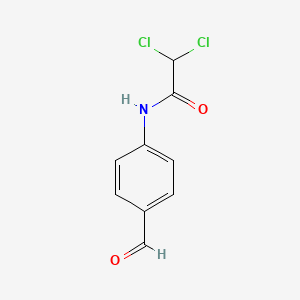
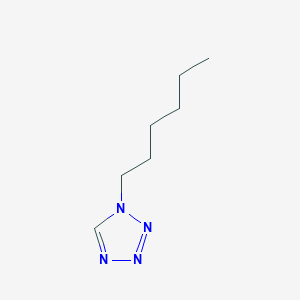
![2-([1,1'-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14352959.png)
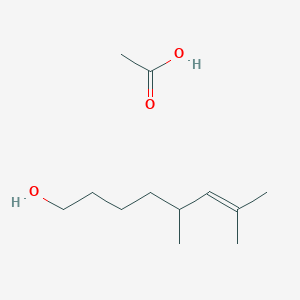
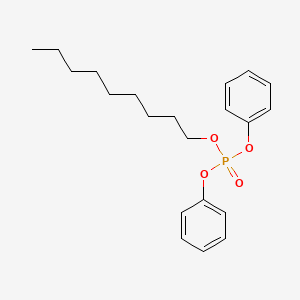
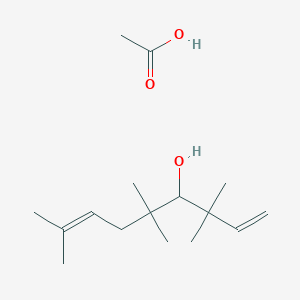
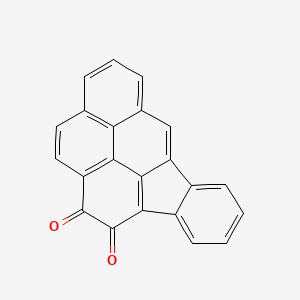
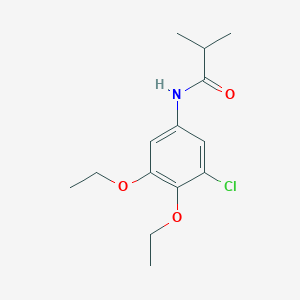
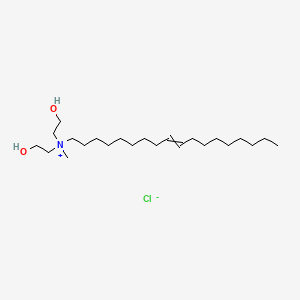
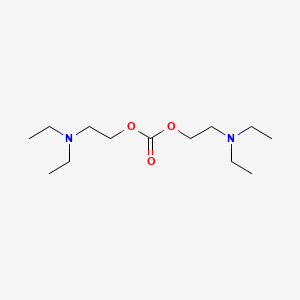
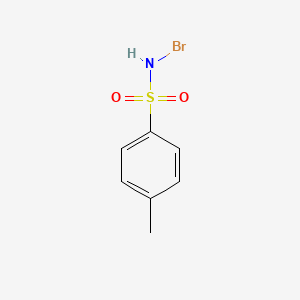
![1-[4-(Propan-2-yl)phenyl]propane-2-peroxol](/img/structure/B14353019.png)
![[2-methoxy-5-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B14353024.png)
